molecular formula C21H29N3O3S B2485056 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-51-0

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2485056
CAS No.: 1049549-51-0
M. Wt: 403.54
InChI Key: JNZQPOKGDRIIIW-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylpiperazine moiety attached to a benzenesulfonamide backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzenesulfonamide backbone: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzenesulfonamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly for its interactions with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-18-17-20(9-10-21(18)27-2)28(25,26)22-11-6-12-23-13-15-24(16-14-23)19-7-4-3-5-8-19/h3-5,7-10,17,22H,6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZQPOKGDRIIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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